Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- typically involves the protection of the amino group of glycine using a phenylmethoxycarbonyl (Cbz) group. This protection is achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the phenylmethoxycarbonyl group, regenerating the free amino group.
Substitution: The compound can participate in substitution reactions where the phenylmethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can regenerate the free amino group.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein synthesis and enzyme activity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl group can protect the amino group, allowing the compound to participate in selective reactions. This protection is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-[(phenylmethoxy)carbonyl]-glycyl-: Another derivative with similar protective groups.
N-Carbobenzyloxy-glycylglycine: A related compound used in peptide synthesis.
Uniqueness
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is unique due to its specific structure and the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H18N2O5 |
---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-[[(2S)-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N2O5/c1-2-11(13(19)15-8-12(17)18)16-14(20)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
SOLBCJOTDKNCES-NSHDSACASA-N |
Isomerische SMILES |
CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.